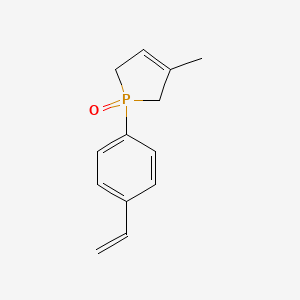
Phosphinous isocyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinous isocyanide is a unique compound that belongs to the class of isocyanides, which are known for their versatile reactivity and applications in various fields of chemistry. Isocyanides are characterized by the presence of a carbon-nitrogen triple bond (C≡N) with a lone pair of electrons on the carbon atom, making them both nucleophilic and electrophilic. This dual reactivity allows isocyanides to participate in a wide range of chemical reactions, making them valuable building blocks in organic synthesis .
准备方法
The synthesis of phosphinous isocyanide typically involves the reaction of a primary amine with a formylating agent, followed by dehydration to form the isocyanide. One common method involves the use of formamide as an intermediate, which is then dehydrated using reagents such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (p-TsCl) . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Recent advancements in green chemistry have led to the development of more sustainable synthesis protocols that avoid hazardous reagents and reduce waste .
化学反应分析
Phosphinous isocyanide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in multicomponent reactions (MCRs), such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products . Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions often include heterocycles, amides, and other functionalized organic molecules .
科学研究应用
Phosphinous isocyanide has found applications in several scientific research areas. In chemistry, it is used as a versatile building block for the synthesis of complex organic molecules and coordination compounds . In biology and medicine, isocyanides have been explored for their antimicrobial properties, with some compounds showing potent activity against bacterial pathogens . In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and materials science .
作用机制
The mechanism by which phosphinous isocyanide exerts its effects is primarily through its ability to form covalent bonds with target molecules. In biological systems, isocyanides can inhibit essential metabolic enzymes by covalently modifying active site residues, leading to the disruption of metabolic pathways . In chemical reactions, the nucleophilic and electrophilic nature of the isocyanide carbon allows it to participate in a wide range of transformations, including nucleophilic addition, electrophilic substitution, and radical reactions .
相似化合物的比较
Phosphinous isocyanide can be compared to other isocyanides, such as phenyl isocyanide and methyl isocyanide, which share similar reactivity profiles but differ in their specific applications and properties . Unlike phosphines and N-heterocyclic carbenes (NHCs), which are also used as ligands in coordination chemistry, isocyanides offer unique advantages due to their dual reactivity and ability to form stable complexes with transition metals . This makes this compound a valuable tool in the design of luminescent compounds and other advanced materials .
属性
CAS 编号 |
71820-25-2 |
|---|---|
分子式 |
CH2NP |
分子量 |
59.007 g/mol |
IUPAC 名称 |
isocyanophosphane |
InChI |
InChI=1S/CH2NP/c1-2-3/h3H2 |
InChI 键 |
UMUDYLNEBYINGG-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)


![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)






![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
